![molecular formula C14H15NO4 B5519158 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

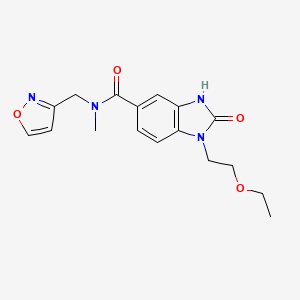

“2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” is a chemical compound with the linear formula C14H14O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of a similar compound, “2-oxo-2H-chromen-7-yl 4-chlorobenzoate”, was described in a study . The compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Molecular Structure Analysis

The molecular structure of “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” was determined using various spectroscopic techniques such as ESI-MS, FT-IR, 1H and 13C NMR spectroscopy, and X-ray diffractometry . The benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” are not available, the synthesis process mentioned above involves an O-acylation reaction .Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide: and its derivatives have been investigated for their antimicrobial potential. Researchers synthesized compounds like (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins , benzofuran , and benzoxazol from this parent compound. These derivatives exhibited significant inhibitory activity against bacterial strains . Further studies could explore their mechanism of action and potential clinical applications.

Nootropic Properties

While not extensively studied, the compound’s structure suggests it might have nootropic effects. The presence of a chiral center in Phenotropil (a related compound) indicates possible cognitive enhancement. Investigating its impact on neurotransmitter systems and cognitive function could be valuable .

Anticancer Potential

Coumarins, including derivatives of 7-hydroxycoumarin, have been used as building blocks for novel anticancer agents. Researchers have explored their potential in inhibiting cancer cell growth. Further investigations into the specific mechanisms and efficacy are warranted .

Anti-inflammatory Activity

Coumarins are known for their anti-inflammatory properties. While research has primarily focused on other coumarin derivatives, exploring the anti-inflammatory effects of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide could provide valuable insights .

Analgesic Effects

Related fluorinated coumarins and 1-aza coumarins have demonstrated moderate analgesic properties. Investigating whether our compound exhibits similar effects could contribute to pain management research .

DNA Gyrase Inhibition

Substituted coumarins have been studied as potent inhibitors of bacterial DNA gyrase. Considering the biological importance of coumarins, exploring their impact on bacterial DNA replication could be worthwhile .

Safety and Hazards

Direcciones Futuras

The future directions for research on “2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” could include further exploration of its potential biological and pharmacological activities, given the diverse activities exhibited by coumarins . Additionally, more detailed studies on its physical and chemical properties, safety, and hazards could be beneficial.

Propiedades

IUPAC Name |

2-(2-oxo-4-propylchromen-7-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-2-3-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(15)16/h4-7H,2-3,8H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCIRMLKPLAJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)

![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)

![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)

![1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519118.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)

![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)

![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)

![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)

![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)